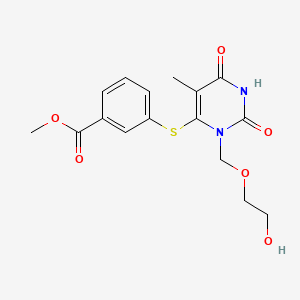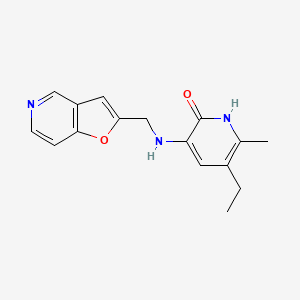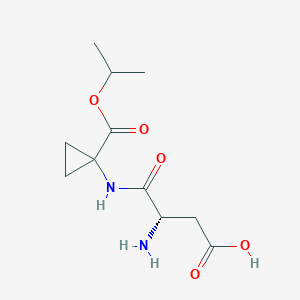
Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is derived from L-aspartic acid and features a cyclopropane ring, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the reaction of L-aspartic acid with isopropylamine and a cyclopropanecarboxylate derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. The use of protecting groups may be necessary to prevent side reactions and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve enzymatic and chemical synthesis routes. Enzymatic methods utilize specific enzymes to catalyze the reaction, while chemical methods may involve the use of catalysts and solvents to facilitate the synthesis. The choice of method depends on factors such as cost, scalability, and purity requirements.
化学反応の分析
Types of Reactions
Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary, but they often require specific temperatures, pressures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
科学的研究の応用
Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein repair and modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to protein misfolding.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in protein repair, such as protein L-isoaspartyl methyltransferase, which catalyzes the conversion of abnormal L-isoaspartyl residues to their normal L-aspartyl forms . This activity helps maintain protein function and stability, contributing to cellular health and longevity.
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of L-aspartic acid, such as N-acetyl-L-aspartyl-L-glutamate and L-isoaspartyl methyltransferase substrates.
Uniqueness
What sets Isopropyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate apart is its cyclopropane ring, which imparts unique chemical properties and reactivity. This structural feature may enhance its stability and specificity in biochemical reactions, making it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
109005-97-2 |
|---|---|
分子式 |
C11H18N2O5 |
分子量 |
258.27 g/mol |
IUPAC名 |
(3S)-3-amino-4-oxo-4-[(1-propan-2-yloxycarbonylcyclopropyl)amino]butanoic acid |
InChI |
InChI=1S/C11H18N2O5/c1-6(2)18-10(17)11(3-4-11)13-9(16)7(12)5-8(14)15/h6-7H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)/t7-/m0/s1 |
InChIキー |
DAFHJZTUSCWKOH-ZETCQYMHSA-N |
異性体SMILES |
CC(C)OC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CC(C)OC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


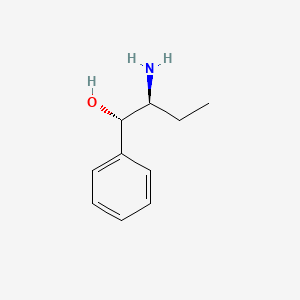
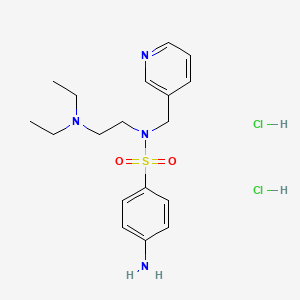
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
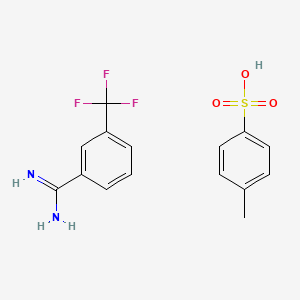
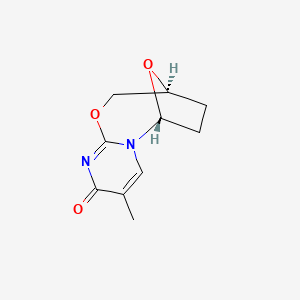

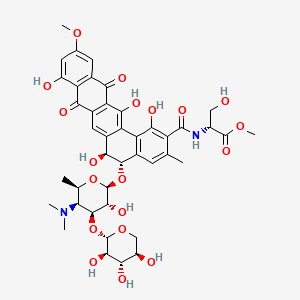
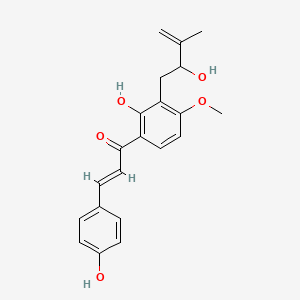
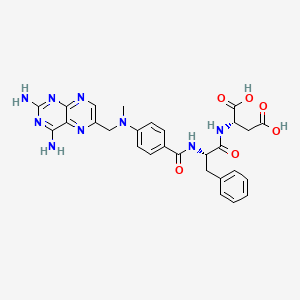

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)

